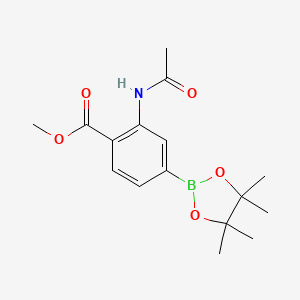

Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with the molecular formula C16H22BNO5. It is a boronic ester derivative, which is often used in organic synthesis and medicinal chemistry due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 2-acetamido-4-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere to prevent oxidation and other side reactions .

Major Products Formed

The major products formed from these reactions include various substituted benzoates and boronic acids, which are valuable intermediates in organic synthesis and pharmaceutical development .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Arginase Inhibition

One of the significant applications of this compound lies in its role as an arginase inhibitor. Arginase is an enzyme involved in the urea cycle and plays a crucial role in regulating nitric oxide production. Inhibitors of arginase can have therapeutic potential in treating conditions such as cancer and cardiovascular diseases. Research indicates that derivatives of methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have shown promise in inhibiting arginase activity effectively .

2. Prodrug Development

The compound has been investigated for its potential as a prodrug. In drug design, prodrugs are chemically modified drugs that become active only after metabolic conversion. The ester moiety in this compound can be hydrolyzed to release the active drug form upon administration. This property can enhance bioavailability and reduce side effects .

Organic Synthesis

1. Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. Its boronate group allows for various coupling reactions such as Suzuki-Miyaura cross-coupling reactions. This reaction is vital for constructing complex organic molecules used in pharmaceuticals and agrochemicals .

2. Boron Chemistry

The presence of the boronate group also facilitates the development of new boron-based reagents and catalysts. These reagents are essential in various synthetic pathways for forming carbon-carbon bonds and can lead to the development of novel compounds with unique properties .

Research Applications

1. Biochemical Studies

In biochemical research, this compound can be utilized to study enzyme mechanisms and interactions due to its ability to selectively inhibit specific enzymes like arginase. Such studies can provide insights into metabolic pathways and disease mechanisms .

2. Drug Discovery

The compound's structural features make it a candidate for drug discovery programs aimed at developing new therapeutics targeting metabolic disorders or cancers. Its effectiveness as an inhibitor can be evaluated through high-throughput screening methods .

Mecanismo De Acción

The mechanism of action of Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves the formation of boronate esters with diols and other nucleophiles. This interaction can modify the structure and function of target molecules, influencing various biochemical pathways. The boronic ester group is particularly effective in inhibiting serine proteases and other enzymes by forming reversible covalent bonds with active site residues .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- 1-Methylpyrazole-4-boronic acid pinacol ester

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid methyl ester

Uniqueness

Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its acetamido group, which enhances its reactivity and specificity in chemical reactions. This functional group allows for additional interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Actividad Biológica

Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 760989-61-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H24BNO5, with a molecular weight of 333.19 g/mol. The compound features a boron-containing dioxaborolane moiety which is hypothesized to contribute to its biological activity.

- Microtubule Interaction : Preliminary studies suggest that this compound may interact with tubulin and microtubules. Compounds that stabilize microtubules have been shown to exhibit anti-cancer properties by disrupting mitotic processes in cancer cells .

- Enzyme Inhibition : The compound may also act as an inhibitor of certain enzymes involved in cellular signaling pathways. For instance, boron-containing compounds have been studied for their ability to inhibit carbonic anhydrases and other enzymes critical for tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Microtubule Stabilization | Enhances tubulin polymerization | |

| Enzyme Inhibition | Inhibits carbonic anhydrases |

Case Studies

- Anti-Cancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cell death at micromolar concentrations. The mechanism was linked to the compound's ability to disrupt microtubule dynamics during cell division .

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of this compound in models of neurodegeneration. It was found to improve neuronal survival and reduce oxidative stress markers in vitro .

- Inhibition of Pathogenic Microbes : Research has also suggested that this compound exhibits antibacterial properties against specific strains of bacteria by inhibiting key metabolic pathways .

Propiedades

IUPAC Name |

methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO5/c1-10(19)18-13-9-11(7-8-12(13)14(20)21-6)17-22-15(2,3)16(4,5)23-17/h7-9H,1-6H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCXANZEXWZEQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.